7-Bromoquinoline-8-thiol is a heterocyclic aromatic compound characterized by a quinoline ring system substituted with a bromine atom at the 7th position and a thiol group at the 8th position. Its chemical formula is C_9H_6BrN_S, and it has a CAS number of 20738-25-4. This compound is notable for its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances electrophilicity, while the thiol group allows for covalent interactions with biological targets.
In industrial settings, large-scale production may utilize bromination and thiolation processes, employing efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often used to enhance scalability and reproducibility in synthesis.
The molecular structure of 7-Bromoquinoline-8-thiol features a quinoline core with specific substituents:
The compound's molecular weight is approximately 228.11 g/mol, and its melting point has been reported in various studies, typically around 118-120 °C .
7-Bromoquinoline-8-thiol undergoes several notable chemical reactions:
The oxidation process may lead to various products depending on the reaction conditions and reagents used. For example, disulfides formed from thiol oxidation can have implications in biological systems due to their role in redox biology.
The mechanism of action of 7-Bromoquinoline-8-thiol involves interactions with biological macromolecules:
7-Bromoquinoline-8-thiol has a wide range of applications across various fields:
The 8-hydroxyquinoline (8HQ) scaffold represents a privileged structure in medicinal chemistry due to its versatile metal-chelating properties and broad bioactivity spectrum. This planar heterocyclic system coordinates transition metals (Cu²⁺, Zn²⁺, Fe³⁺) via its bidentate N,O-donor system, forming stable, neutral complexes that can traverse biological membranes. The scaffold’s significance is evidenced by its presence in clinical agents like clioquinol (neurodegeneration) and nitroxoline (antimicrobial) [10]. Derivatives exhibit diverse therapeutic applications, including:
Table 1: Bioactive 8-Hydroxyquinoline Derivatives and Applications
Compound | Substituents | Primary Bioactivity | Key Mechanism |
---|---|---|---|
Clioquinol | 5-Cl, 7-I | Antineurodegenerative | Cu/Zn chelation, protein disaggregation |
Nitroxoline | 5-Nitro | Antibacterial/Antifungal | Iron deprivation |
VK-28 | N-propargylamine sidechain | Neuroprotective | Fe³⁺ chelation, ROS suppression |
7-Bromoquinoline-8-thiol | 7-Br, 8-SH | Under investigation | Enhanced metal affinity, redox modulation |
Halogenation at the C7 position of quinoline scaffolds is a critical strategy for tuning electronic properties and directing regioselectivity in subsequent reactions. The electron-withdrawing nature of bromine alters ring electrophilicity, facilitating nucleophilic aromatic substitution at adjacent positions (C8) while deactivating the pyridine ring toward electrophiles [1] [9]. Two primary synthetic approaches enable regioselective C7 bromination:
FADH₂ + O₂ + Cl⁻ → [FAD] + H₂O + HOCl HOCl + Lys-NH₂ → Lys-NHCl + H₂O Lys-NHCl + quinoline → 7-Bromoquinoline + Lys-NH₂ (after bromide incorporation)
Table 2: Halogenation Methods for C7-Selective Bromination
Method | Mechanism | Regioselectivity Driver | Limitations |
---|---|---|---|
Flavin-dependent halogenases | Lysine chloramine-mediated electrophilic substitution | Substrate orientation in active site | Narrow native substrate scope |
Directed evolution | Mutated halogenases for expanded binding pockets | Laboratory-selected mutations | Requires extensive screening |
Electrophilic aromatic substitution (chemical) | Br⁺ attack on electron-rich positions | HOMO distribution/steric effects | Mixtures common without directing groups |
DFT-based prediction | Transition state energy comparison | Halonium ion stability calculations | Computationally intensive |
The substitution of the 8-hydroxy group with a thiol moiety constitutes a strategic bioisosteric replacement that profoundly alters physicochemical and pharmacological properties. Key differential effects include:
Table 3: Comparative Properties of 8-Hydroxy vs. 8-Thiolquinolines
Property | 8-Hydroxyquinoline | 8-Thiolquinoline | Biological Implications |
---|---|---|---|
pKa (ionizable group) | ~9.5 (phenolic OH) | ~6.8 (thiol SH) | Earlier ionization → enhanced solubility at physiological pH |
Zn²⁺ binding constant (log β) | 11.2 | 13.8 | Higher complex stability → potent metalloenzyme inhibition |
Oxidative metabolism | Rapid glucuronidation at O8 | S-Methylation or oxidation to sulfoxides | Altered metabolite profiles → potential PK advantages |
H-bonding capacity | Strong H-bond donor/acceptor | Weak H-bond donor, strong acceptor | Altered target engagement and solvation |
Synthetic access to 7-bromoquinoline-8-thiol exploits the ortho-effect of the C7 bromine, which activates the C8 position toward nucleophilic substitution. 7,8-Dibromoquinoline undergoes regioselective thiolation with thiourea, followed by hydrolysis [1] [6]. Alternatively, diazotization of 8-amino-7-bromoquinoline in the presence of ethanethiol generates the thiol directly [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: